Dimethylthexylsilyl chloride

描述

The exact mass of the compound Chloro(dimethyl)thexylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

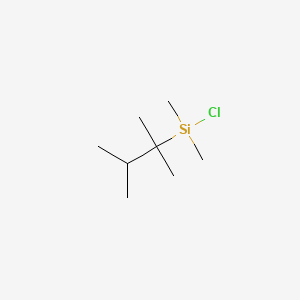

Structure

3D Structure

属性

IUPAC Name |

chloro-(2,3-dimethylbutan-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGALSBMRYYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217729 | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67373-56-2 | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067373562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dimethyl)thexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Critical Role of Silyl Protecting Groups in Retrosynthetic Analysis

Retrosynthetic analysis is the art of deconstructing a complex target molecule into simpler, readily available precursors. wikipedia.orgnumberanalytics.com This process often reveals the necessity of protecting groups to ensure chemoselectivity, where a reagent reacts with one functional group in the presence of others. wikipedia.orgunivpancasila.ac.id Silyl (B83357) ethers, formed by reacting an alcohol with a silyl chloride, are mainstays in this field due to their unique blend of stability and controlled reactivity. ddugu.ac.inresearchgate.net

The primary advantages of silyl protecting groups include:

Tunable Stability: They are robust under a wide array of reaction conditions, yet can be removed (deprotected) under specific, often mild, conditions. wikipedia.org

Orthogonality: Different silyl groups can be removed selectively in the presence of others, a concept known as orthogonal protection. numberanalytics.com This allows for the sequential unveiling of hydroxyl groups in a complex molecule. numberanalytics.comnumberanalytics.com

Predictable Reactivity: Their stability and ease of cleavage are influenced by steric bulk around the silicon atom and electronic effects, allowing for rational selection based on the synthetic plan. wikipedia.orgnih.gov

The selective introduction and removal of these groups are crucial for the successful synthesis of complex natural products and pharmaceuticals, such as erythromycin (B1671065) and taxol. numberanalytics.comnumberanalytics.com The process typically involves reacting the alcohol with a silyl chloride (like Dimethylthexylsilyl chloride) in the presence of a base, and later cleaving the resulting silyl ether with a fluoride (B91410) source or under acidic conditions. wikipedia.orgnumberanalytics.com

A Look Back: the Evolution of Bulky Silyl Protecting Groups

The history of silyl (B83357) protecting groups reflects a continuous search for greater stability and selectivity. Early silyl ethers, like the trimethylsilyl (B98337) (TMS) group, were often too reactive and easily cleaved, limiting their application in more demanding syntheses. numberanalytics.comorganic-chemistry.org

A major breakthrough occurred in the 1970s with the work of E.J. Corey, who introduced the tert-butyldimethylsilyl (TBS) group. organic-chemistry.orgtotal-synthesis.com The steric hindrance from the bulky tert-butyl group dramatically increased the stability of the corresponding silyl ether compared to TMS, revolutionizing the field. numberanalytics.comorganic-chemistry.org This innovation spurred the development of an entire family of sterically hindered silyl groups, each with a distinct stability profile. This includes the highly robust triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups. nih.govnumberanalytics.comgelest.com This evolution provided chemists with a sophisticated toolkit, enabling them to fine-tune protection strategies for increasingly complex molecular architectures. numberanalytics.com

Dimethylthexylsilyl Chloride: a Strategic Position in Modern Synthesis

Laboratory-Scale Synthetic Routes

Synthesis from Dimethylchlorosilane and Olefin Precursors

The primary and most direct laboratory-scale synthesis of this compound involves the hydrosilylation of an appropriate olefin precursor with dimethylchlorosilane. A common and efficient method utilizes 2,3-dimethyl-2-butene (B165504) as the olefin.

A typical procedure involves adding 2,3-dimethyl-2-butene to a mixture of dimethylchlorosilane and a catalytic amount of aluminum chloride (AlCl₃) at room temperature. prepchem.com The reaction is stirred for several hours, after which the crude product is filtered and purified by distillation. prepchem.com This method is notable for its high yield, often reaching up to 93%. prepchem.com

Reaction Scheme:

Table 1: Representative Laboratory Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Yield |

| Dimethylchlorosilane | 2,3-dimethyl-2-butene | AlCl₃ | 25°C | 4 hours | 93% |

Data sourced from references prepchem.com.

Alternative Synthetic Pathways

An alternative, though less common, pathway for the synthesis of related silyl compounds involves the reaction of this compound itself with trifluoromethanesulfonic acid. This process involves heating the two reactants to approximately 60°C for 4 to 5 hours. The resulting silyl ester is then isolated by distillation. chemicalbook.com While this specific example details a reaction of this compound, it points to the broader reactivity and potential for alternative preparations of silyl derivatives.

Considerations for Purity and Scalability in Research Synthesis

For research purposes, achieving high purity of this compound is crucial. The most common purification method is fractional distillation, which effectively separates the desired product from unreacted starting materials and byproducts. prepchem.com Due to its sensitivity to moisture, it is recommended to store the purified compound in small, sealed ampoules. prepchem.com

The purity of the synthesized chloride can be quantitatively assessed through titration. This involves dissolving a sample in an excess of a standard sodium hydroxide (B78521) solution and then back-titrating with a standard solution of hydrochloric acid, using an indicator like methyl red. prepchem.com

The high yield (93%) of the standard synthesis from dimethylchlorosilane suggests that the method is efficient and potentially scalable for larger research needs. prepchem.com However, the exothermic nature of some silyl halide syntheses requires careful temperature control, especially on larger scales.

Comparative Analysis of Synthetic Efficiency with Related Silyl Halides

This compound (TDS-Cl) was developed as an alternative to the widely used tert-butyldimethylsilyl chloride (TBDMS-Cl), with one of the primary advantages being its more straightforward preparation. prepchem.comCurrent time information in Bangalore, IN. The efficiency of silyl halide synthesis can vary significantly based on the specific alkyl group and the chosen synthetic route. A comparative analysis highlights these differences.

The hydrosilylation route to TDS-Cl shows a very high yield of 93%. prepchem.com In comparison, the synthesis of TBDMS-Cl can proceed through various methods with differing efficiencies. For example, the reaction of t-butyl magnesium chloride with dimethyldichlorosilane can produce TBDMS-Cl in a 91% yield. chemicalbook.com Another method using tert-butyllithium (B1211817) and dichlorodimethylsilane (B41323) reports a yield of 70%. chemicalbook.com The synthesis of triethylsilyl chloride (TESCl) from triethylsilane and 3-chloro-1-butene (B1220285) has been reported with a more moderate yield of 58.9%. prepchem.com Triisopropylsilyl chloride (TIPSCl) can be synthesized with a near-quantitative yield (≥99%) via the chlorination of triisopropyl silanol (B1196071).

Table 2: Comparative Yields of Common Silyl Halide Syntheses

| Silyl Halide | Synthetic Route | Yield |

| This compound | Hydrosilylation of 2,3-dimethyl-2-butene | 93% prepchem.com |

| tert-Butyldimethylsilyl chloride | Grignard reaction (t-BuMgCl) | 91% chemicalbook.com |

| tert-Butyldimethylsilyl chloride | Organolithium reaction (t-BuLi) | 70% chemicalbook.com |

| Triethylsilyl chloride | Hydrosilylation of 3-chloro-1-butene | 58.9% prepchem.com |

| Triisopropylsilyl chloride | Chlorination of triisopropyl silanol | ≥99% |

Selective Hydroxyl Group Protection

The strategic protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the complex chemistry of polyfunctional molecules like polyols and carbohydrates. This compound has emerged as a valuable reagent in this field, offering unique selectivity for specific hydroxyl groups.

Regioselective Silylation of Polyols and Carbohydrates

The bulky nature of the thexyldimethylsilyl (TDS) group allows for the selective protection of sterically accessible hydroxyl groups in polyols and carbohydrates. This regioselectivity is crucial for the synthesis of well-defined, partially substituted derivatives, which are valuable intermediates for further chemical modifications.

Mechanism of Regioselectivity in Cellulose (B213188) Silylation

The regioselective silylation of cellulose with this compound is highly dependent on the reaction conditions, which dictate the accessibility of the different hydroxyl groups on the anhydroglucose (B10753087) unit (AGU). The primary hydroxyl group at the C-6 position is generally the most reactive due to its lower steric hindrance compared to the secondary hydroxyl groups at C-2 and C-3.

Under heterogeneous conditions, such as in an ammonia-saturated aprotic dipolar solvent, the reaction with the bulky this compound can lead to the formation of 6-O-thexyldimethylsilyl cellulose. researchgate.net Conversely, under homogeneous conditions where the cellulose is dissolved, for instance in a mixture of N,N-dimethylacetamide (DMAc) and lithium chloride (LiCl), the selectivity can shift. In such systems, with the use of a base like imidazole, the reaction can yield 2,6-di-O-thexyldimethylsilyl cellulose. researchgate.netresearchgate.net This change in selectivity highlights the influence of the cellulose's dissolved state and the accessibility of the hydroxyl groups to the silylating agent. researchgate.net The proposed mechanism for silylation catalyzed by dimethylformamide (DMF) involves the formation of an active intermediate that facilitates the selective reaction with the primary hydroxyl groups. researchgate.net

Influence of Reaction Conditions on Degree of Substitution and Selectivity

The degree of substitution (DS), which is the average number of substituted hydroxyl groups per anhydroglucose unit, and the regioselectivity of the silylation of cellulose are significantly influenced by various reaction parameters. researchgate.netresearchgate.net

Key factors include:

Solvent System: The choice of solvent plays a critical role. For instance, reacting cellulose with this compound in N,N-dimethylacetamide (DMAc)/LiCl with pyridine (B92270) or imidazole as a base leads to 2,6-di-O-substituted products. researchgate.net In contrast, using an N-methylpyrrolidone (NMP)/ammonia system can favor the formation of 6-O-silyl ethers. researchgate.net

Reaction Time and Temperature: These parameters can affect the extent of the reaction and, consequently, the DS. Shorter reaction times may favor mono-substitution at the most reactive site, while longer times or higher temperatures can lead to di- or even tri-substitution. For example, a 2,6-di-O-protected cellulose derivative can be obtained in a shorter reaction time of 4 hours if a higher molar excess of the silylating agent is used. researchgate.net

Stoichiometry of Reagents: The molar ratio of this compound to the anhydroglucose units of cellulose is a direct handle to control the DS. researchgate.net An excess of the silylating agent will generally lead to a higher degree of substitution. researchgate.net

The following table summarizes the influence of different reaction conditions on the silylation of cellulose with this compound:

| Solvent System | Base | Predominant Product | Reference |

| DMAc/LiCl | Imidazole/Pyridine | 2,6-di-O-thexyldimethylsilyl cellulose | researchgate.netresearchgate.net |

| NMP/Ammonia | - | 6-O-thexyldimethylsilyl cellulose | researchgate.net |

Applications in Glucan Derivatization

The regioselective silylation with this compound has been successfully applied to the derivatization of other glucans beyond cellulose. For instance, the reaction with curdlan, a (1→3)-β-glucan, can be controlled to achieve specific substitution patterns. researchgate.net The resulting silyl-protected glucans serve as versatile intermediates for the synthesis of novel glucan derivatives with tailored properties. For example, 2,6-di-O-thexyldimethylsilyl cellulose can be used to synthesize 3-O-functionalized cellulose ethers, which are otherwise difficult to obtain. researchgate.net These derivatives can exhibit interesting properties such as altered solubility and the ability to form thermoreversible gels. researchgate.net The modification of β-glucans through derivatization can enhance their solubility and biological activity, making them suitable for various applications. mdpi.comirispublishers.com

Regioselective Modification of Starch

Similar to cellulose, starch can be regioselectively modified using this compound. Silylation of starch dissolved in dimethylsulfoxide (DMSO) with this compound in the presence of pyridine results in the formation of 2-O and 6-O functionalized silyl ethers, with a degree of substitution up to 1.8. researchgate.net A highly regioselective 6-O-silylation of starch can be achieved using thexyldimethylchlorosilane in an N-methylpyrrolidone (NMP)/ammonia system. nih.gov The resulting 6-O-thexyldimethylsilyl starch can then be further modified at the remaining hydroxyl groups. For example, subsequent peracetylation confirms that the silyl groups are exclusively at the 6-O position. nih.gov This protecting group strategy allows for the synthesis of starch derivatives with specific functionalities at the C-2 and C-3 positions.

Protection of Sterically Hindered Alcohols

The thexyldimethylsilyl group is also effective for the protection of sterically hindered alcohols. While the bulky nature of the group provides selectivity for less hindered hydroxyls in polyols, it can also be used to protect hindered secondary and even tertiary alcohols under appropriate conditions. researchgate.net The stability of thexyldimethylsilyl ethers is a key advantage, offering robust protection during subsequent synthetic steps. gelest.com Solvent-free conditions have been shown to be efficient for the silylation of sterically hindered alcohols that may not react well in solution. researchgate.net The choice of silylating agent is crucial, and for extremely hindered alcohols, more reactive reagents like silyl triflates may be employed. organic-chemistry.org

Silylation in Complex Natural Product Synthesis

The strategic protection of hydroxyl groups is a cornerstone of complex natural product synthesis, where molecules often feature multiple reactive sites. The dimethylthexylsilyl (TDS) group is employed as a robust protecting group for alcohols in these intricate synthetic pathways. sigmaaldrich.comechemi.com Its steric bulk provides high stability, allowing other chemical transformations to be carried out on the molecule without affecting the protected alcohol.

In the synthesis of cyclopropane-containing natural products, for instance, the TDS group has been used to shield a hydroxyl functionality. marquette.edu The rigidity and defined orientation of the cyclopropane (B1198618) ring make it a valuable structural unit in many biologically active compounds, including terpenes, pheromones, and unusual amino acids. marquette.edu The synthesis of these molecules often requires a protecting group strategy that can withstand a variety of reaction conditions. The TDS group fulfills this role, being selectively removed at a later stage to reveal the free alcohol for further reaction. marquette.edu Beyond this, the TDS group is also utilized in the synthesis of other complex molecules like silicon naphthocyanine and cyclodextrin (B1172386) derivatives. echemi.comchemdad.com

Amino Group Protection and Other Heteroatom Silylation

The application of this compound extends beyond the protection of alcohols to other heteroatoms, most notably nitrogen.

This compound is an effective reagent for the N-silylation of primary and secondary amines and amides. chemdad.comguidechem.comchemicalbook.com This process involves the formation of a stable N-silyl derivative, or silylamine. guidechem.com The primary purpose of N-silylation is often to increase the nucleophilicity of the nitrogen atom. researchgate.net By converting an N-H bond to an N-Si bond, the nitrogen becomes more reactive towards electrophiles. This enhanced reactivity is exploited in subsequent steps, such as acylation reactions to form new carbon-nitrogen bonds, a fundamental process in the construction of peptides and other amide-containing molecules. researchgate.netcore.ac.uk The silylation is typically performed using the silyl chloride in the presence of a base to neutralize the liberated hydrogen chloride. core.ac.uk

In the course of multistep syntheses, the formation of silyl ethers and silylamines using this compound serves to temporarily mask the reactivity of hydroxyl and amino groups, respectively. guidechem.com The standard procedure for forming a silyl ether involves reacting an alcohol with the silyl chloride in the presence of a base like imidazole, often in a solvent such as dimethylformamide (DMF). wikipedia.org

These protected intermediates, the TDS-ethers and TDS-amines, are stable enough to endure a range of reaction conditions that might otherwise affect the unprotected functional groups. guidechem.com Once the desired transformations elsewhere in the molecule are complete, the TDS group can be selectively cleaved under specific conditions to regenerate the original alcohol or amine. guidechem.com This robust "protect-transform-deprotect" sequence is fundamental to the successful synthesis of complex organic targets. guidechem.com

Comparative Reactivity and Selectivity Profiles

The utility of a protecting group is defined by its stability and the conditions required for its removal relative to other functional groups in the molecule. The dimethylthexylsilyl (TDS) group possesses a distinct reactivity profile compared to other common silyl ethers.

The stability of silyl ethers is largely dictated by the steric hindrance around the silicon atom. nih.gov The TDS group is significantly more sterically hindered than both the widely used tert-butyldimethylsilyl (TBDMS) group and the triethylsilyl (TES) group. chemicalbook.comnih.gov this compound was initially introduced as a more easily prepared alternative to TBDMS chloride. chemicalbook.com

This increased steric bulk translates to greater stability towards hydrolysis and other cleavage conditions. organic-chemistry.org While TBDMS ethers are already about 10,000 times more stable to hydrolysis than simple trimethylsilyl (TMS) ethers, TDS ethers are even more robust. organic-chemistry.org This difference in stability allows for selective reactions. For example, it is possible to cleave a less hindered silyl group like TES in the presence of a more hindered one like TBDMS under mildly acidic conditions. nih.gov The greater stability of the TDS group places it at the higher end of the stability spectrum, making it resistant to conditions that might cleave TBDMS or TES ethers.

Table 1: Comparison of Common Silyl Protecting Groups

| Protecting Group | Abbreviation | Silyl Chloride Reagent | Relative Steric Bulk | Relative Stability |

| Triethylsilyl | TES | Triethylsilyl chloride | Low | Low |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride | Medium | Medium |

| Dimethylthexylsilyl | TDS | This compound | High | High |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | High | High |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride | Very High | Very High |

An orthogonal protecting group strategy is a powerful concept in synthesis that allows for the selective removal of one type of protecting group in the presence of others. bham.ac.uk This is achieved by choosing groups that are cleaved under mutually exclusive conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis). bham.ac.uk

The unique stability of the dimethylthexylsilyl group makes it an excellent component for orthogonal strategies. Because of its high stability, a TDS ether can remain intact under conditions used to remove many other protecting groups, including less hindered silyl ethers like TES. nih.gov For example, a synthetic strategy could involve the selective cleavage of an acetate (B1210297) ester (with base), followed by the removal of a benzyl (B1604629) ether (by hydrogenation), all while a TDS-protected alcohol remains untouched. The TDS group would then be removed at a later stage, typically using a source of fluoride (B91410) ions like tetra-n-butylammonium fluoride (TBAF), which is the standard method for cleaving most silyl ethers. organic-chemistry.org This hierarchical deprotection allows for precise, stepwise modifications of a complex molecule.

Table 2: Example of an Orthogonal Deprotection Scheme

| Protecting Group Class | Example Group | Typical Cleavage Conditions |

| Acyl | Acetyl (Ac) | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

| Benzyl-type | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Less Hindered Silyl | Triethylsilyl (TES) | Mild acid (e.g., Acetic Acid) or Fluoride |

| More Hindered Silyl | Dimethylthexylsilyl (TDS) | Fluoride (e.g., TBAF, THF) |

Mechanistic Investigations of Dimethylthexylsilyl Group Transformations

Mechanism of Silylation Reactions

Silylation is the process of forming a silyl (B83357) ether by reacting an alcohol with a silyl halide, such as dimethylthexylsilyl chloride. This reaction typically proceeds through a second-order nucleophilic substitution (SN2) pathway at the silicon center. taylorandfrancis.comwikipedia.org The alcohol acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group. wikipedia.org

The general reaction is as follows: ROH + (CH₃)₂ (C₆H₁₃)SiCl → RO-Si(CH₃)₂ (C₆H₁₃) + HCl

Due to the steric hindrance of the thexyl group, this reaction is often slower than with less bulky silyl chlorides and typically requires activation.

Lewis acids can be employed to catalyze the silylation reaction, enhancing the rate of silyl group transfer. The mechanism of Lewis acid catalysis can follow two primary pathways:

Activation of the Silyl Halide: The Lewis acid can coordinate with the chloride atom on this compound. This interaction polarizes the Si-Cl bond, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack by the alcohol.

Activation of the Nucleophile: In some systems, particularly with combined catalysts like InCl₃ and a trimethylsilyl (B98337) halide, the Lewis acid can coordinate with the alcohol. researchgate.net This enhances the nucleophilicity of the alcohol, facilitating its attack on the silyl chloride.

In the absence of strong Lewis acids, silylation with this compound is almost always performed in the presence of a base. The base plays a critical role in activating the alcohol nucleophile.

The most common mechanism involves the following steps:

Deprotonation: A base, typically a tertiary amine like triethylamine (B128534) or a nitrogen-containing heterocycle like imidazole (B134444), deprotonates the alcohol (ROH) to form a more potent nucleophile, the alkoxide (RO⁻). wikipedia.orgresearchgate.net

Nucleophilic Attack: The resulting alkoxide attacks the silicon atom of the this compound in an SN2-type displacement, with the chloride ion acting as the leaving group. wikipedia.org

The choice of base is important; imidazole is often preferred for sterically hindered silyl chlorides like TBDMSCl and, by extension, TDSCl, as it is a highly effective catalyst for the reaction. researchgate.net The reaction produces the desired dimethylthexylsilyl ether and the hydrochloride salt of the base.

Table 1: Common Bases Used in Silylation and Their Role

| Base | Typical Role | Mechanistic Function |

| Triethylamine (Et₃N) | Stoichiometric Base | Acts as a proton scavenger to neutralize the HCl byproduct. |

| Pyridine (B92270) | Solvent & Base | Functions as both a basic catalyst and a solvent. |

| Imidazole | Catalyst | Highly effective nucleophilic catalyst, particularly for hindered silyl groups. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, Non-nucleophilic Base | Used for deprotonating less acidic alcohols under anhydrous conditions. |

Mechanisms of Deprotection

The removal of the dimethylthexylsilyl group is a critical step in a multi-step synthesis. The high stability of the TDS ether, which is greater than that of tert-butyldimethylsilyl (TBS) ethers under acidic conditions, necessitates specific deprotection strategies. gelest.com

The cleavage of silyl ethers under acidic conditions is a common deprotection method. gelest.com The mechanism depends on the structure of the substrate but generally involves two key steps. wikipedia.orgmasterorganicchemistry.comyoutube.com

Protonation: The first step is the protonation of the ether oxygen atom by a strong acid (e.g., HCl, H₂SO₄). This converts the alkoxy group into a good leaving group (ROH). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Substitution: A nucleophile (often the conjugate base of the acid, like Cl⁻, or a solvent molecule like H₂O) attacks the silicon atom. This can proceed via an SN1 or SN2-like mechanism. wikipedia.orgyoutube.com

SN2 Pathway: For primary and secondary alcohols, the cleavage typically follows an SN2 pathway where the nucleophile directly attacks the silicon or the alpha-carbon of the alkyl group. wikipedia.orgmasterorganicchemistry.com

SN1 Pathway: If the alkyl group attached to the oxygen can form a stable carbocation (e.g., tertiary or benzylic), the reaction may proceed through an SN1 mechanism, where the protonated alcohol departs to form a carbocation intermediate, which is then trapped by a nucleophile. wikipedia.orgyoutube.com

The relative stability of silyl ethers towards acid-catalyzed hydrolysis is directly related to the steric bulk around the silicon atom.

Table 2: Relative Stability of Silyl Ethers to Acidic Hydrolysis

| Silyl Group | Abbreviation | Relative Stability |

| Trimethylsilyl | TMS | ≈ 1 |

| Triethylsilyl | TES | ≈ 64 |

| tert-Butyldimethylsilyl | TBDMS / TBS | ≈ 20,000 |

| Dimethylthexylsilyl | TDS | > 20,000 |

| Triisopropylsilyl | TIPS | ≈ 700,000 |

Data adapted from reference gelest.com, illustrating the high stability of the TDS group.

Fluoride (B91410) ions are exceptionally effective reagents for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond (Si-F bond energy is ~142 kcal/mol). nih.gov This method is often the preferred way to deprotect silyl ethers, including the robust TDS ethers.

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom to form a hypervalent, pentacoordinate siliconate intermediate. nih.govechemi.com This intermediate is unstable and readily collapses, breaking the weaker Si-O bond to release the alkoxide, which is then protonated during workup to yield the alcohol. echemi.comstackexchange.com

The driving force for this reaction is the formation of the very stable Si-F bond. nih.gov Common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride (HF) complexes like HF-Pyridine, and potassium hydrogen fluoride (KHF₂). gelest.comnih.gov

While acid- and fluoride-based reagents are most common, other chemical methods can be employed for the removal of silyl ethers, often to achieve chemoselectivity in complex molecules.

Lewis Acids: Strong Lewis acids other than protonic acids, such as boron tribromide (BBr₃), can effectively cleave ethers, including silyl ethers. masterorganicchemistry.com Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has also been reported for the chemoselective cleavage of silyl ethers. researchgate.net

Base-Catalyzed Cleavage: While generally less effective for hindered silyl ethers like TDS compared to acidic or fluoride methods, strong basic conditions (e.g., potassium carbonate in methanol) can cleave less hindered silyl ethers and may be applicable to TDS ethers under forcing conditions. gelest.com

Fluoride-Free Methods: For substrates sensitive to fluoride ions, alternative methods have been developed. One such protocol involves using N,N-Dimethylformamide (DMF) and water at elevated temperatures, which can cleave bulky silyl esters under neutral conditions and may have applicability to silyl ethers. researchgate.net

Mechanistic Challenges in Deprotection of Sterically Hindered Silyl Ethers

The deprotection of silyl ethers is a fundamental transformation in organic synthesis, and the steric hindrance imparted by the dimethylthexylsilyl group introduces specific mechanistic challenges. The large size of the thexyl group (1,1,2-trimethylpropyl) significantly shields the silicon atom from nucleophilic attack, which is a key step in many deprotection protocols.

Standard deprotection methods often involve fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF) or acidic conditions. The generally accepted mechanism for fluoride-mediated deprotection involves the formation of a hypervalent pentacoordinate silicon intermediate. stackexchange.com The rate of this process is highly sensitive to the steric environment around the silicon atom. For the dimethylthexylsilyl group, the bulky substituents impede the approach of the fluoride nucleophile, thus slowing down the deprotection reaction compared to less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.

Under acidic conditions, the deprotection mechanism is thought to proceed via protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom or the formation of a transient silylium (B1239981) ion. stackexchange.com Again, the steric bulk of the dimethylthexylsilyl group can hinder the approach of the nucleophile, making the deprotection more challenging. The relative stability of silyl ethers to acidic hydrolysis has been shown to increase with the steric bulk of the alkyl groups on the silicon atom.

A comparative study on the stability of various silyl ethers highlights the robustness of the dimethylthexylsilyl group (also referred to as thexyldimethylsilyl or TDS). The relative rates of acid-catalyzed hydrolysis for different silyl ethers are presented in the table below, demonstrating the increased stability of bulkier silyl ethers.

| Silyl Group | Relative Rate of Hydrolysis (vs. TMS=1) |

|---|---|

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| Dimethylthexylsilyl (DMTBS/TDS) | ~500,000 |

This enhanced stability, while advantageous for protecting alcohols through multi-step syntheses, necessitates more forcing conditions for deprotection, which can be incompatible with sensitive functional groups elsewhere in the molecule. Therefore, a significant mechanistic challenge lies in developing selective deprotection protocols that can overcome the steric hindrance of the dimethylthexylsilyl group without causing undesired side reactions. This often involves the use of highly reactive fluoride sources or strong Lewis acids, and a careful optimization of reaction conditions such as solvent and temperature.

Mechanistic Studies of Stereocontrol in Silylated Intermediates

The steric and electronic properties of the dimethylthexylsilyl group can be exploited to influence the stereochemical outcome of reactions involving silylated intermediates.

Influence of Bulky Silyl Groups on Diastereoselectivity and Regioselectivity

The substantial steric demand of the dimethylthexylsilyl group can effectively bias the conformation of a molecule, leading to high levels of diastereoselectivity in subsequent reactions. By restricting the rotational freedom around certain bonds, the DMTBS group can favor the formation of one diastereomer over another.

For instance, in aldol (B89426) reactions of silyl enol ethers, the size of the silyl group can influence the geometry of the enolate and, consequently, the stereochemistry of the aldol adduct. While specific studies focusing solely on the dimethylthexylsilyl group are limited, research on other bulky silyl groups suggests that they can play a crucial role in facial selectivity by blocking one face of a prochiral center from the approach of a reagent. nih.gov

The regioselectivity of reactions can also be controlled by the steric hindrance of the dimethylthexylsilyl group. For example, in the deprotonation of a ketone to form a silyl enol ether, a bulky silylating agent like this compound will preferentially react at the less sterically hindered α-carbon, leading to the formation of the kinetic enolate with high regioselectivity.

Directing Effects in Stereoselective Transformations

Beyond passive steric blocking, silyl groups can also act as directing groups, although this is less commonly reported for the non-lewis acidic trialkylsilyl groups like DMTBS compared to silyl ethers with more complex substituents. However, the conformational control exerted by the bulky dimethylthexylsilyl group can be considered a form of passive directing effect. By orienting the substrate in a particular conformation, the DMTBS group can guide the incoming reagent to a specific site, thereby controlling the stereochemical outcome of the reaction.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry and theoretical modeling have become invaluable tools for elucidating the mechanisms of complex organic reactions. While specific computational studies on the dimethylthexylsilyl group are not abundant in the literature, theoretical models can be employed to understand its influence on reaction pathways.

Advanced Synthetic Methodologies and Applications

Total Synthesis and Fragment Synthesis

The strategic implementation of protecting groups is fundamental to the successful execution of complex, multistep organic syntheses. The thexyldimethylsilyl (TDS) group, installed via dimethylthexylsilyl chloride, offers a distinct stability profile that makes it a valuable tool for chemists.

Silyl (B83357) ethers are indispensable in the total synthesis of complex natural products like Epothilones and Callystatin A, where multiple hydroxyl groups with varying reactivities must be differentiated. While the direct application of the TDS group in the published total syntheses of Epothilones or Callystatin A is not prominently documented, its utility is demonstrated in other intricate synthetic campaigns where its unique stability is paramount. The choice of a silyl ether is dictated by its stability towards a range of reaction conditions. The TDS group is known for its considerable steric hindrance, rendering it more robust towards acidic hydrolysis compared to other common silyl ethers such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES). gelest.com This enhanced stability allows it to persist through synthetic steps that might cleave less bulky silyl ethers.

The strategic advantage of the TDS group lies in its differential stability, which facilitates orthogonal deprotection schemes. jocpr.comthieme-connect.de In a molecule containing multiple silyl-protected alcohols, a less stable group (e.g., TES) can be selectively removed under mild acidic conditions while a more stable TDS ether remains intact. nih.gov This orthogonality is crucial for the sequential unmasking and reaction of different functional groups within a complex intermediate.

The relative stability of silyl ethers to acidic hydrolysis generally follows the order of steric bulk around the silicon atom. The TDS group is one of the most stable, surpassed by only a few others like triisopropylsilyl (TIPS). gelest.com This allows for precise, stepwise transformations in the assembly of complex molecular architectures. jocpr.com

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Group | Abbreviation | Relative Rate of Hydrolysis (vs. TBS) |

| Trimethylsilyl (B98337) | TMS | ~100,000 |

| Triethylsilyl | TES | ~600 |

| tert-Butyldimethylsilyl | TBS | 1 |

| Triisopropylsilyl | TIPS | ~0.1 |

| Thexyldimethylsilyl | TDS | ~0.1 |

| tert-Butyldiphenylsilyl | TBDPS | ~5 |

Note: Relative rates are approximate and can vary based on specific substrate and reaction conditions.

Derivatives and Analogues: Thexyldimethylsilyl Triflate (TDSOTf)

To overcome the reduced reactivity of the sterically hindered this compound, more powerful silylating agents have been developed, most notably the corresponding trifluoromethanesulfonate (B1224126) derivative.

Thexyldimethylsilyl trifluoromethanesulfonate (TDSOTf) is prepared by reacting this compound with a source of the triflate group, such as trifluoromethanesulfonic acid or a triflate salt (e.g., silver triflate). researchgate.netrsc.org This reaction substitutes the chloride with the highly electron-withdrawing triflate group, creating a much more reactive silylating agent.

TDSOTf is significantly more electrophilic than TDSCl. This heightened reactivity allows for the silylation of sterically hindered or electronically deactivated alcohols that are unreactive towards the corresponding silyl chloride, even under forcing conditions. thieme.com The reaction is typically performed in the presence of a non-nucleophilic base, such as 2,6-lutidine, to neutralize the generated triflic acid. thieme.com

The primary application of TDSOTf is as a potent silylating agent for challenging substrates. Its steric bulk combined with high reactivity makes it suitable for selectively protecting highly hindered hydroxyl groups late in a synthetic sequence. thieme.com

Furthermore, silyl triflates, including TDSOTf, can function as Lewis acid catalysts or activators. uclouvain.bersc.org The silicon atom, bonded to the highly electronegative triflate group, becomes sufficiently electron-deficient to coordinate to Lewis basic sites, such as carbonyl oxygens. This activation facilitates a variety of transformations, including aldol (B89426) reactions, glycosylations, and conjugate additions. In some cases, silyl triflates are used in combination with other Lewis acids to generate even more potent catalytic systems. uclouvain.be The bulky thexyl group can influence the steric environment of the catalytic pocket, potentially leading to unique selectivity in certain asymmetric transformations. nih.gov

Applications in Polymer and Material Science

The application of this compound extends beyond protecting group chemistry into the realm of materials science, primarily for the hydrophobic modification of surfaces. Organosilanes are widely used to functionalize the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides, which are typically covered with hydroxyl groups.

The reaction between this compound and surface silanol (B1196071) (Si-OH) groups results in the formation of a covalent Si-O-Si bond, grafting the thexyldimethylsilyl group onto the surface. The large, branched alkyl structure of the thexyl group creates a dense, sterically shielded layer. This organic monolayer effectively prevents water from interacting with the underlying hydrophilic surface, leading to a significant increase in hydrophobicity. gelest.comias.ac.in

Surfaces modified with this compound exhibit high water contact angles, characteristic of a water-repellent surface. nih.gov The steric bulk of the thexyl group is more effective at creating a robust hydrophobic shield compared to smaller groups like the trimethylsilyl group. These modified materials find use in applications requiring water resistance, improved adhesion to non-polar polymers, or controlled surface energy.

Surface Modification and Functionalization using Silylating Reagents

Silylating reagents are instrumental in the chemical modification of surfaces, particularly those rich in hydroxyl groups, such as silica and other metal oxides. The process, known as silylation, involves the reaction of a silyl halide with surface functional groups to form stable silyl ethers. This covalent modification alters the surface properties, such as hydrophobicity, adhesion, and chemical reactivity.

This compound (TDS-Cl) is employed as a robust silylating agent for the protection of primary and secondary alcohols. chemdad.com Its large steric profile makes the resulting thexyldimethylsilyl (TDS) ether highly resistant to a wide range of chemical conditions, providing effective protection for hydroxyl groups on various substrates. The reaction of TDS-Cl with surface silanol (Si-OH) groups, for example, replaces the hydrophilic hydroxyl groups with bulky, nonpolar dimethylthexylsilyl groups. This transformation significantly increases the hydrophobicity of the surface and can be used to prevent aggregation of nanoparticles or to modify the stationary phase in chromatography. The general utility of organosilicon chlorides as silylating agents is a cornerstone of materials science and organic synthesis. encyclopedia.pub

Synthesis of Functionalized Cellulosic Materials

Cellulose (B213188), the most abundant natural polymer, possesses a rigid structure due to extensive intra- and intermolecular hydrogen bonding, making it insoluble in most common solvents. nih.gov this compound plays a crucial role in overcoming these challenges and enabling the synthesis of advanced, functionalized cellulosic materials.

A significant challenge in cellulose chemistry is achieving regioselective functionalization, meaning the modification of specific hydroxyl groups within the anhydroglucose (B10753087) repeating unit. This compound has been successfully used to create a novel 2,6-di-O-protected cellulose derivative. researchgate.net In this process, cellulose is reacted with this compound in a solution of N,N-dimethylacetamide/LiCl with imidazole (B134444). researchgate.net The bulky nature of the dimethylthexylsilyl group preferentially directs the silylation to the less sterically hindered hydroxyl groups at the C2 and C6 positions, leaving the C3 hydroxyl group available for subsequent, specific modifications. researchgate.net This reaction yields 2,6-di-O-thexyldimethylsilyl cellulose (2,6-TDMS cellulose) with a high degree of substitution, which serves as a key intermediate for synthesizing novel cellulose ethers. researchgate.net

| Parameter | Value | Reference |

| Reactants | Cellulose, this compound, Imidazole | researchgate.net |

| Solvent | N,N-dimethylacetamide/LiCl | researchgate.net |

| Temperature | 100°C | researchgate.net |

| Duration | 24 hours | researchgate.net |

| Product | 2,6-di-O-thexyldimethylsilyl cellulose | researchgate.net |

| Degree of Substitution | 0.45 - 0.47 | researchgate.net |

The regioselectively modified 2,6-TDMS cellulose is a precursor for creating advanced materials with highly ordered structures, such as honeycomb membranes. researchgate.netnih.gov These porous films are fabricated using a method that involves water condensation on the surface of a solution of the modified cellulose, which acts as an ordered template. researchgate.net The amphiphilic character of the modified cellulose derivatives is critical for the formation of these structures. The bulky, hydrophobic dimethylthexylsilyl groups at the C2 and C6 positions, combined with hydrophilic substituents that can be added at the C3 position, control the self-assembly process during solvent evaporation under humid conditions. researchgate.netnih.gov This directed self-assembly results in the formation of honeycomb-patterned films where the pore size and distribution can be controlled by the nature of the cellulosic polymer. researchgate.net

The creation of composite materials from cellulose and chitosan (B1678972), another abundant natural polysaccharide, combines the superior mechanical strength of cellulose with the unique bioactive properties of chitosan, such as biocompatibility and antimicrobial activity. nih.govmarquette.edu A major hurdle in fabricating these composites is the co-dissolution of both polymers, as the strong hydrogen-bonding network in cellulose makes it insoluble in most solvents. nih.gov To create homogeneous blends, high-temperature and strong, exotic solvents are often necessary to disrupt the cellulose structure. nih.gov Solvating systems such as LiCl in dimethylacetamide (DMAc) or, in some cases, this compound are required to dissolve the cellulose, facilitating its integration with chitosan to form advanced composite materials with enhanced mechanical and functional properties. nih.govmarquette.edu

Precursors for Organosilicon Compounds and Specialty Chemicals

Organosilicon chlorides are fundamental building blocks in organosilicon chemistry. encyclopedia.pub this compound, with its reactive silicon-chlorine bond, serves as a key precursor for a wide array of other organosilicon compounds and specialty chemicals. chemdad.comresearchgate.net The Si-Cl bond is susceptible to nucleophilic attack, allowing for the facile introduction of the dimethylthexylsilyl moiety into various organic molecules through reactions with alcohols, amines, and organometallic reagents. chemdad.com This versatility allows for the synthesis of custom silanes and siloxanes with specific functionalities. The bulky thexyl group imparts unique properties, such as increased steric hindrance and enhanced stability, to the resulting molecules, making them valuable as protecting groups, intermediates in organic synthesis, and components of specialty polymers and materials. chemdad.comencyclopedia.pub

Synthesis of Silicon Naphthocyanine and Cyclodextrin (B1172386) Derivatives

This compound is specifically employed in the synthesis of complex macrocyclic and supramolecular structures, such as silicon naphthalocyanines and modified cyclodextrins. chemdad.com

In the synthesis of silicon naphthalocyanine derivatives , bulky groups are often attached to the axial positions of the central silicon atom to enhance solubility and prevent aggregation, which would otherwise quench their desirable photophysical properties. researchgate.netutexas.edu The general synthetic strategy involves the reaction of a dihydroxysilicon naphthalocyanine intermediate with a chlorosilane, such as this compound, in the presence of a base. dtic.milgoogle.com This reaction caps (B75204) the axial hydroxyl groups, yielding a bis(thexyldimethylsiloxy)silicon naphthalocyanine that is significantly more soluble in organic solvents. chemdad.com

For the synthesis of cyclodextrin derivatives , regioselective modification is crucial for tailoring their host-guest binding properties. researchgate.netnih.gov Cyclodextrins possess multiple hydroxyl groups with different reactivities. Silylating agents like this compound can be used to selectively "protect" certain hydroxyl groups due to steric hindrance. chemdad.com This allows other, unprotected hydroxyl groups to be chemically modified. Following the desired modifications, the silyl protecting groups can be removed, yielding a precisely functionalized cyclodextrin derivative that would be difficult to obtain otherwise. researchgate.net

Stereochemical Control and Chiral Synthesis

Diastereoselective and Enantioselective Synthesis

The introduction of a chiral center in a molecule is a critical step in the synthesis of many pharmaceuticals and natural products. This is often achieved through diastereoselective or enantioselective reactions, where the formation of one stereoisomer is favored over others. Protecting groups can play a pivotal, albeit indirect, role in these transformations by influencing the steric and electronic environment of the reacting center.

The primary mechanism by which the thexyldimethylsilyl (TDS) group exerts stereochemical control is through steric hindrance. The TDS group is sterically demanding due to the bulky 1,1,2-trimethylpropyl (thexyl) substituent attached to the silicon atom. When a TDS ether is formed at a strategic position within a molecule, this bulk can effectively shield one face of a nearby prochiral center.

This principle is well-documented for silyl (B83357) protecting groups in general, particularly in carbohydrate chemistry and aldol (B89426) reactions. For instance, a bulky silyl ether at a specific position on a glycosyl donor can block the trajectory of an incoming nucleophile from one side, leading to the preferential formation of a specific anomeric linkage (α or β). nih.gov This shielding effect dictates the facial selectivity of the reaction.

In the context of stereochemical induction, the TDS group functions by:

Creating a Biased Steric Environment: The large size of the TDS group can restrict the possible conformations of a molecule or a transition state. It forces substituents into positions that minimize steric strain, thereby exposing one face of a reactive center to attack over the other.

Directing Nucleophilic Attack: In reactions involving addition to carbonyls or imines, a nearby TDS ether can sterically encumber one face of the π-system. An incoming nucleophile will preferentially attack from the less hindered face, resulting in a high degree of diastereoselectivity. nih.gov

Influencing Transition State Geometry: The steric demands of the TDS group can favor the formation of a specific transition state geometry that leads to the desired stereoisomer.

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. Thexyldimethylsilyl ethers are employed as protecting groups for alcohols in multi-step syntheses where controlling stereochemistry is crucial. The selection of a silyl protecting group is often a balance between its stability to various reaction conditions and the ease of its removal. The TDS group offers a stability profile that is intermediate between the widely used tert-butyldimethylsilyl (TBS) and the more robust triisopropylsilyl (TIPS) groups.

The utility of the TDS group in asymmetric synthesis relies on the same principles of steric hindrance described previously. By protecting a hydroxyl group, the TDS ether can influence the stereochemical outcome of subsequent reactions at adjacent or remote centers. For example, in an aldol reaction, protecting a β-hydroxy group with a bulky silyl ether can dictate the stereochemistry of the newly formed stereocenters through the formation of a specific chelated transition state or via acyclic stereocontrol. The bulky group orients the molecule to minimize A-1,3 strain, leading to a predictable diastereoselective outcome.

While specific, named total syntheses prominently featuring the TDS group for stereocontrol are less commonly highlighted in overarching reviews than those using TBS or TIPS, its application follows established principles of asymmetric synthesis. Chemists select the TDS group when its specific level of steric bulk and chemical stability is optimal for a particular synthetic sequence.

Below is a comparative table of common silyl protecting groups, contextualizing the properties of the TDS group.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid | Common Deprotection Conditions |

|---|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | Low | Low | Mild acid (e.g., K₂CO₃/MeOH) |

| Triethylsilyl | TES | Moderate | Moderate | Mild acid (e.g., AcOH) |

| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate-High | Moderate-High | Fluoride (B91410) source (e.g., TBAF), Stronger acid |

| Thexyldimethylsilyl | TDS | High | High | Fluoride source (e.g., TBAF), Strong acid |

| Triisopropylsilyl | TIPS | Very High | Very High | Fluoride source (e.g., TBAF), Strong acid |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Fluoride source (e.g., TBAF), Strong acid |

Applications in Chiral Auxiliary Design

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. Common examples include Evans oxazolidinones and Oppolzer's camphorsultam.

Based on a comprehensive review of available scientific literature, the use of dimethylthexylsilyl chloride in the synthesis or design of chiral auxiliaries, or the incorporation of a thexyldimethylsilyl moiety as a key component of a chiral auxiliary, is not a widely documented or common strategy. The primary role of the TDS group in stereochemical control is as a sterically bulky, achiral protecting group that influences reaction outcomes through non-covalent steric interactions, rather than as a covalently bonded, recoverable chiral entity.

Future Research Directions and Innovations

Development of Greener and More Sustainable Silylation Protocols

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For silylation reactions, this involves moving away from traditional methods that often rely on stoichiometric reagents and volatile organic solvents. Future research is centered on creating greener protocols that minimize waste, reduce energy consumption, and utilize more sustainable materials.

One promising area is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions. Microwave-assisted O-silylation has been shown to be effective under solvent-free conditions, significantly reducing reaction times and environmental impact. mdpi.com The use of greener catalysts, such as potassium nitrate (B79036), in conjunction with bases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), presents a cleaner alternative to conventional methods. mdpi.com

Another key strategy is the replacement of traditional solvents with more sustainable options. Deep eutectic solvents (DES), for instance, are being explored as environmentally friendly reaction media for the preparation of silyl (B83357) ethers from a variety of alcohols and phenols. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, aligning with the principles of green chemistry. researchgate.net

For the corresponding deprotection step, research is focused on developing reusable catalytic systems. The use of solid-supported acidic resins, such as Dowex, which can be easily recovered and reused, offers a sustainable method for silyl ether cleavage. mdpi.com

Table 1: Comparison of Conventional vs. Greener Silylation Protocols

| Feature | Conventional Protocols | Greener Protocols |

|---|---|---|

| Solvents | Often volatile organic compounds (e.g., DMF, Dichloromethane) wikipedia.org | Solvent-free conditions, Deep Eutectic Solvents (DES) mdpi.comresearchgate.net |

| Energy Source | Conventional heating | Microwave irradiation mdpi.com |

| Catalysts | Stoichiometric reagents | Catalytic amounts of substances like KNO₃, reusable resins mdpi.com |

| Waste Generation | Higher, due to solvent use and non-recyclable reagents | Lower, due to solvent-free methods and reusable catalysts mdpi.comresearchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of silylation processes into continuous flow chemistry and automated platforms represents a significant leap forward in synthetic efficiency and reproducibility. nih.govnih.govthieme-connect.de Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch methods. researchgate.net This precise control is particularly advantageous for managing the reactivity of silylating agents like Dimethylthexylsilyl chloride.

Automated systems, often utilizing 3D-printed microfluidic devices, enable the efficient derivatization of natural products and other complex molecules. nih.gov These platforms can perform reactions, purifications, and analyses in a continuous, streamlined process, reducing manual intervention and the potential for error. nih.govchimia.ch For analytical applications like gas chromatography-mass spectrometry (GC-MS), automated online derivatization protocols have been developed that minimize the consumption of silylating agents and improve the stability and reproducibility of the results. nih.govresearchgate.net

The benefits of these integrated systems include:

Enhanced Efficiency: Continuous processing reduces reaction times and allows for higher throughput. nih.govnih.gov

Improved Reproducibility: Automation minimizes variability between batches. nih.gov

Cost and Waste Reduction: Smaller reaction volumes and optimized reagent use lead to significant savings. nih.gov

Safety: The handling of small volumes of reactive chemicals in an enclosed system minimizes exposure risks. thieme-connect.de

Table 2: Advantages of Flow Chemistry in Silylation

| Advantage | Description | Reference |

|---|---|---|

| Precise Control | Superior management of temperature, pressure, and mixing. | researchgate.net |

| Increased Safety | Small reaction volumes reduce risks associated with hazardous reagents. | thieme-connect.de |

| High Throughput | Continuous operation allows for the synthesis of larger quantities in less time. | nih.gov |

| Automation | Enables multi-step syntheses and in-line purification without manual handling. | nih.govchimia.ch |

Exploration of Novel Catalytic Systems for Silylation and Desilylation

The discovery of new catalysts is crucial for expanding the scope and improving the selectivity of silylation and desilylation reactions. Research in this area is diverse, exploring metal-based catalysts, organocatalysts, and photoredox systems to achieve transformations that are difficult or impossible with traditional reagents.

For silylation, transition metal catalysts based on rhodium, ruthenium, and iridium are being developed for the selective functionalization of C-H bonds, a challenging but highly desirable transformation. escholarship.orgmdpi.com These methods allow for the direct conversion of C-H bonds to C-Si bonds, offering new synthetic pathways. Other systems, such as those using inexpensive catalysts like sodium hydroxide (B78521) or iodine, provide mild and efficient alternatives for forming silyl ethers. organic-chemistry.org

In the realm of desilylation, new catalytic systems are being designed for mild and selective cleavage of silyl ethers, which is critical in the synthesis of complex molecules with multiple sensitive functional groups. organic-chemistry.org Catalytic amounts of species like hafnium(IV) triflate have shown high potency and selectivity in removing tert-butyldimethylsilyl (TBS) ethers. organic-chemistry.org Environmentally benign methods using catalytic iron in methanol (B129727) have also been developed, proving particularly effective for cleaving triethylsilyl (TES) groups. organic-chemistry.org

Table 3: Examples of Novel Catalytic Systems

| Process | Catalyst System | Key Features |

|---|---|---|

| Silylation | Rhodium/Iridium Complexes | Catalyzes silylation of aromatic and aliphatic C-H bonds. escholarship.org |

| Silylation | Ruthenium Complexes | Enables dehydrogenative intermolecular O-H/Si-H/C-H silylation. mdpi.com |

| Silylation | Sodium Hydroxide (NaOH) | Inexpensive catalyst for cross-dehydrogenative coupling of alcohols and hydrosilanes. organic-chemistry.org |

| Desilylation | Hafnium(IV) triflate (Hf(OTf)₄) | Highly potent for regioselective deprotection of TBS ethers. organic-chemistry.org |

| Desilylation | Catalytic Iron (Fe) in MeOH | Mild and environmentally friendly method for cleaving silyl ethers. organic-chemistry.org |

Advanced Applications in Drug Discovery and Agrochemical Development

Silyl protecting groups, formed from reagents like this compound, are indispensable tools in the synthesis of complex, biologically active molecules for pharmaceutical and agrochemical applications. jocpr.comnih.gov The strategic use of these groups allows chemists to temporarily mask reactive functional groups, such as alcohols, enabling selective transformations at other sites within a molecule. jocpr.com

In drug discovery, the synthesis of novel therapeutic agents often involves multi-step sequences where precise control of reactivity is essential. nih.gov The steric bulk and electronic properties of different silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS) allow for differentiated protection and selective deprotection, which is a cornerstone of modern synthetic strategy. wikipedia.orgnih.gov The bulky nature of the thexyldimethylsilyl (TDS) group, for instance, can influence the stereochemical outcome of reactions, a critical factor in producing enantiomerically pure drugs. nih.gov

Similarly, in agrochemical development, the efficient synthesis of new pesticides and herbicides relies on protecting group strategies to construct complex molecular architectures. princeton.edu The stability of silyl ethers to a wide range of reaction conditions makes them compatible with many synthetic operations used in the agrochemical industry. masterorganicchemistry.com Future research will likely focus on incorporating robust silyl protecting groups into automated and high-throughput synthesis platforms to accelerate the discovery and development of new agrochemicals.

Table 4: Role of Silyl Protecting Groups in Development Pipelines

| Area | Application | Significance |

|---|---|---|

| Drug Discovery | Masking of hydroxyl groups during multi-step synthesis of active pharmaceutical ingredients (APIs). | Enables complex and selective chemical transformations, crucial for creating novel drug candidates. jocpr.comnih.gov |

| Agrochemical Development | Protection of functional groups during the synthesis of new herbicides, insecticides, and fungicides. | Facilitates the construction of intricate molecular structures required for potent and selective agrochemicals. princeton.edu |

| Medicinal Chemistry | Controlling regioselectivity and stereochemistry in the synthesis of bioactive compounds. | Allows for the precise synthesis of stereoisomers to optimize biological activity and reduce side effects. jocpr.com |

常见问题

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications?

- Methodological Answer : Use Boolean search terms (e.g., "this compound AND (solubility OR silylation)") across Scopus, PubMed, and CAS SciFinder. Filter studies by solvent systems, reaction scales, and characterization methods. Critically appraise sources for methodological rigor, prioritizing peer-reviewed journals and avoiding non-English or non-reviewed preprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。